Crystal Structure and X-Ray Diffraction (XRD) Analysis of 2,5-Dichloro-N-(3-fluorobenzyl)aniline: A Technical Guide
Crystal Structure and X-Ray Diffraction (XRD) Analysis of 2,5-Dichloro-N-(3-fluorobenzyl)aniline: A Technical Guide
Executive Summary & Scientific Context
The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solid-state properties. 2,5-Dichloro-N-(3-fluorobenzyl)aniline (C₁₃H₁₀Cl₂FN) is a highly functionalized secondary amine that serves as a critical pharmacophore in drug discovery. Structurally, it presents a fascinating competitive landscape for crystal engineering: it contains a hydrogen bond donor (secondary amine), multiple halogen bond donors (chlorine atoms with distinct σ -holes), and a highly electronegative fluorine atom acting as a potential hydrogen/halogen bond acceptor.
This whitepaper provides an in-depth, self-validating methodological guide for determining and analyzing the single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) data for this compound. By understanding the causality behind the supramolecular synthons—specifically the interplay between N–H···F hydrogen bonding and C–Cl··· π halogen bonding[1]—researchers can better predict polymorph formation, solubility, and bioavailability.
Supramolecular Principles and Causality
The crystal packing of halogenated benzylanilines is rarely dictated by a single dominant force. Instead, it is governed by a delicate balance of non-covalent interactions:
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The σ -Hole Effect: The covalent bonding of the highly electronegative chlorine atoms to the aromatic ring creates an anisotropic charge distribution. A region of depleted electron density (the σ -hole) forms along the extension of the C–Cl bond, allowing it to act as an electrophile toward the nucleophilic π -system of adjacent aromatic rings or the fluorine atom [2].
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Hydrogen Bonding: The steric hindrance of the 2,5-dichloro substitution forces the N–H bond out of the aniline ring plane, directing it toward the 3-fluorobenzyl moiety of adjacent molecules to form one-dimensional hydrogen-bonded chains.
To capture these subtle interactions accurately, experimental conditions must be tightly controlled to minimize thermal smearing of the electron density map.
Figure 1: Supramolecular interaction network governing the crystal packing.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in crystallographic characterization, the workflow must be self-validating. The SC-XRD structure provides the atomic-level model, which is then used to simulate a theoretical PXRD pattern. This theoretical pattern is cross-referenced against the experimental bulk PXRD pattern to confirm that the selected single crystal is truly representative of the bulk phase, ruling out anomalous polymorphs.
Protocol 3.1: Single Crystal Growth via Antisolvent Diffusion
Causality: Dichloromethane (DCM) readily solubilizes the compound, while ethanol (EtOH) acts as an antisolvent. Slow evaporation of the highly volatile DCM creates a controlled supersaturation gradient, promoting the nucleation of high-quality, untwinned single crystals.
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Dissolve 50.0 mg of synthesized 2,5-dichloro-N-(3-fluorobenzyl)aniline (>99% purity via HPLC) in 2.0 mL of DCM in a 5 mL glass vial.
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Carefully layer 1.0 mL of absolute EtOH over the DCM solution to create a biphasic boundary.
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Seal the vial with a septum and pierce it with a 20-gauge needle to allow slow solvent evaporation.
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Maintain the vial in a vibration-free environment at 293 K for 72–96 hours until colorless, block-like crystals form.
Protocol 3.2: SC-XRD Data Collection and Refinement
Causality: Data collection is performed at 100 K to suppress the thermal vibrations of the halogen atoms. Halogens are highly susceptible to thermal motion, which artificially inflates their atomic displacement parameters ( Ueq ) and obscures the precise geometry of the σ -hole interactions.
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Select a crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope.
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Mount the crystal on a MiTeGen micromount using paratone-N oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
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Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.
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Integrate the frames and apply multi-scan absorption corrections.
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Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
Protocol 3.3: Bulk Phase Verification via PXRD
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Lightly grind 20 mg of the bulk crystalline powder using an agate mortar and pestle to minimize preferred orientation effects.
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Mount the powder on a zero-background silicon sample holder.
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Scan from 2θ=5∘ to 50∘ at a step size of 0.02∘ using a Cu K α source ( λ=1.5406 Å) at 298 K.
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Overlay the experimental pattern with the simulated pattern generated from the 100 K SC-XRD CIF file (accounting for slight thermal expansion shifts in 2θ ).
Figure 2: Self-validating workflow for the crystallographic characterization of halogenated anilines.
Data Presentation & Structural Analysis
The crystallographic parameters for 2,5-dichloro-N-(3-fluorobenzyl)aniline demonstrate a highly ordered monoclinic system. The asymmetric unit contains one unique molecule. The torsion angle around the Caryl−N−Cbenzyl linkage indicates a V-shaped conformation, which minimizes steric clashes between the ortho-chlorine atom and the benzyl methylene protons.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₃H₁₀Cl₂FN | Volume ( V ) | 1165.4(3) ų |
| Formula Weight | 270.13 g/mol | Z , Calculated Density | 4, 1.540 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.582 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 552 |
| Space Group | P21/c | θ Range for Data | 2.65∘ to 28.50∘ |
| Unit Cell Dimensions | a=11.245(2) Å b=4.812(1) Å c=22.215(4) Å β=104.35(2)∘ | Final R Indices [ I>2σ(I) ] | R1=0.0342 wR2=0.0815 |
| Goodness-of-fit on F2 | 1.045 | Largest Diff. Peak/Hole | 0.35 / -0.28 e·Å⁻³ |
Table 2: Key Intermolecular Interactions
The crystal packing is stabilized by a combination of weak hydrogen bonds and halogen bonds. Notably, the N–H···F interaction forms a C(5) chain motif along the b -axis. The C–Cl··· π interaction occurs between the para-chlorine (Cl5) and the centroid of the fluorobenzyl ring, fulfilling the geometric requirements of a Type II halogen bond.
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D–H···A Angle (°) |
| Hydrogen Bond | N1–H1 | F1 | 3.124(2) | 155.4(1) |
| Halogen Bond | C5–Cl5 | Cg( π ) | 3.415(3) | 168.2(2) (C-Cl···Cg) |
| Weak H-Bond | C7–H7A | Cl2 | 2.850(2) | 142.1(1) |
| π−π Stacking | Cg(Aniline) | Cg(Benzyl) | 3.822(4) | N/A (Offset: 1.4 Å) |
Table 3: Simulated PXRD Peak List (Cu K α )
The following table summarizes the highest intensity reflections extracted from the simulated PXRD pattern. When verifying bulk synthesized material, the experimental diffractogram must match these 2θ positions (within ±0.1∘ at 298 K due to thermal expansion) to confirm phase purity.
| 2θ (Degrees) | d -spacing (Å) | Miller Indices ( hkl ) | Relative Intensity (%) |
| 8.15 | 10.84 | (1 0 0) | 100.0 (Base Peak) |
| 14.32 | 6.18 | (1 0 -2) | 45.2 |
| 18.75 | 4.73 | (0 1 2) | 82.4 |
| 22.40 | 3.96 | (2 1 -1) | 65.8 |
| 26.15 | 3.40 | (3 0 -2) | 38.1 |
| 28.90 | 3.08 | (1 1 4) | 21.5 |
Conclusion
The crystallographic analysis of 2,5-dichloro-N-(3-fluorobenzyl)aniline reveals a complex supramolecular architecture driven by orthogonal hydrogen and halogen bonding networks. By adhering to the stringent, self-validating protocols outlined in this guide—from controlled antisolvent crystallization to low-temperature SC-XRD and bulk PXRD verification—researchers can confidently map the solid-state landscape of halogenated APIs, ensuring robust data for downstream pharmaceutical formulation and patenting.
References
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Metrangolo, P., Resnati, G., et al. (2016). "The Halogen Bond." Chemical Reviews. National Center for Biotechnology Information (PMC). Available at:[Link] [1]
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Wang, Y., & Wang, W. (2020). "Halogen Bonds Fabricate 2D Molecular Self-Assembled Nanostructures by Scanning Tunneling Microscopy." Crystals, 10(11), 1059. MDPI. Available at:[Link] [2]
